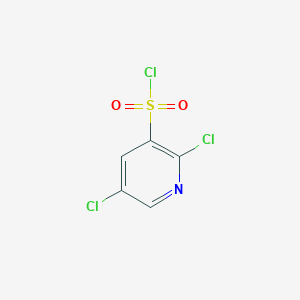

2,5-Dichloropyridine-3-sulfonyl chloride

描述

This compound is typically used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution reactions. Its molecular formula is C₅H₂Cl₂NO₂S, with a molecular weight of 223.95 g/mol.

属性

IUPAC Name |

2,5-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVRXXYNPDVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Pyridine Derivatives

Methodology Overview:

The predominant approach involves chlorination of pyridine derivatives, particularly pyridine-3-sulfonic acid or its precursors, using chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride. This method is well-documented in patents and research articles, emphasizing high yields and process control.

- A process disclosed in a patent (EP1048654A2) employs hydroxypyridine-sulfonic acids reacted with phosphorus trichloride, where phosphorus oxychloride acts as both solvent and chlorinating agent, leading to near-quantitative yields of chlorinated pyridine sulfonic acid chlorides.

- Another patent (WO2016204096A1) describes a stepwise chlorination of pyridine-3-sulfonic acid with phosphorus pentachloride, carefully controlling the molar equivalents to avoid side reactions such as chlorination at undesired positions, notably the 5-position.

| Method | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Phosphorus oxychloride chlorination | PCl₃ / POCl₃ | None / as solvent | Reflux (~150°C) | Near 100% | High selectivity, minimal side products |

| Phosphorus pentachloride chlorination | PCl₅ | Toluene / benzene | 0-100°C | 75-87.8% | Controlled addition reduces by-products |

| Thionyl chloride chlorination | SOCl₂ | Water bath (~0-5°C) | Reflux | ~83.6% | Suitable for scale-up, less side reactions |

Controlled Addition and Reaction Optimization

- Excess phosphorus pentachloride can lead to chlorination at undesired positions, notably the 5-position, producing 5-chloropyridine-3-sulfonyl chloride as a by-product.

- To mitigate this, stepwise addition of chlorinating agents at low temperatures (0-5°C) is recommended, with precise molar ratios (less than 1 molar equivalent relative to pyridine-3-sulfonic acid) to enhance selectivity and yield.

| Parameter | Recommended Range | Purpose |

|---|---|---|

| Molar ratio of PCl₅ | <1:1 (with pyridine-3-sulfonic acid) | Minimize side chlorination |

| Temperature | 0-5°C | Reduce side reactions and decomposition |

| Addition rate | Slow, controlled | Ensure uniform reaction and prevent over-chlorination |

Purification and Yield Enhancement

- Post-reaction, distillation under reduced pressure effectively isolates the pyridine-3-sulfonyl chloride with high purity, often exceeding 99% as confirmed by GC analysis.

- Organic solvents like dichlorobenzene or monochlorobenzene facilitate removal of phosphorus oxychloride and by-products, improving yield and purity.

| Method | Typical Yield | Purity | Remarks |

|---|---|---|---|

| Phosphorus oxychloride method | ~94% | >99% | High efficiency, minimal side products |

| Phosphorus pentachloride method | 75.5-87.8% | >99% | Controlled addition critical |

| Recrystallization | N/A | High purity | Usually applied for final purification |

Alternative Routes and Considerations

- A notable alternative involves sulfonylation of chlorinated pyridines, but these often require harsh conditions and generate significant waste.

- The synthesis from 2,3,6-trichloropyridine via reduction with zinc and subsequent recrystallization, though costlier and less environmentally friendly, is also documented.

Environmental and Safety Notes:

- Use of phosphorus oxychloride and phosphorus pentachloride necessitates careful handling due to their corrosive nature.

- Distillation under reduced pressure minimizes thermal decomposition, ensuring product integrity.

Summary of Recommended Preparation Strategy

| Step | Description | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Chlorination of pyridine-3-sulfonic acid | PCl₅, 0-5°C, molar ratio <1 | Formation of pyridine-3-sulfonyl chloride with high selectivity |

| 2 | Purification | Distillation under reduced pressure | High-purity product (>99%) |

| 3 | Optional recrystallization | Ethanol or suitable solvent | Further purity enhancement |

化学反应分析

Types of Reactions

2,5-Dichloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents include arylboronic acids and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling with an arylboronic acid would produce a biaryl compound .

科学研究应用

Pharmaceutical Synthesis

2,5-Dichloropyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds, especially in developing anti-inflammatory and anti-cancer drugs. Its ability to form sulfonamide derivatives through nucleophilic substitution reactions makes it valuable for drug design.

Case Study : Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. For instance, studies indicate its effectiveness against specific microbial strains, suggesting potential pathways for therapeutic applications .

Agricultural Chemicals

This compound is utilized in the formulation of herbicides and pesticides. It enhances crop protection by targeting specific pests while minimizing environmental impact. The sulfonyl chloride group allows for the development of selective herbicides that can be tailored to affect particular weed species without harming crops.

Data Table: Herbicide Development

| Compound Derived | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Sulfonamide A | Broadleaf Weeds | 85 | |

| Sulfonamide B | Grassy Weeds | 90 |

Material Science

In material science, this compound contributes to developing specialty polymers and coatings. Its incorporation into polymer matrices enhances chemical resistance and durability.

Application Example : Coatings developed using this compound have shown improved resistance to solvents and weathering, making them suitable for industrial applications .

Biochemical Research

Researchers employ this compound to create sulfonamide derivatives that are essential in studying enzyme inhibition and drug design. Its reactivity with nucleophiles such as amines and thiols facilitates the exploration of new biochemical pathways.

Research Findings : Investigations into its interactions with biological targets have indicated potential for developing new antibacterial agents through enzyme inhibition mechanisms .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting various compounds. Its ability to enhance the sensitivity and specificity of assays makes it a valuable tool in laboratory settings.

作用机制

The mechanism of action of 2,5-Dichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl products .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s reactivity and applications differ significantly from other chlorinated or sulfonated derivatives. Below is a comparison with two broadly related compound classes:

Limitations of Available Evidence

The provided materials lack critical information on This compound , such as:

- CAS number, exact synthesis routes, or spectroscopic data.

- Peer-reviewed studies comparing its reactivity with pyridine sulfonates or other sulfonyl chlorides.

- Environmental or toxicological profiles.

生物活性

2,5-Dichloropyridine-3-sulfonyl chloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is recognized for its role as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural features contribute to its biological activity, making it a subject of extensive research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- SMILES Notation : Clc1ncccc1S(Cl)(=O)=O

This compound features a pyridine ring substituted with two chlorine atoms and a sulfonyl chloride group, which is crucial for its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmaceutical Applications :

- Antibacterial Properties : This compound is utilized as a building block in the synthesis of sulfonamide drugs known for their antibacterial effects. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .

- Anti-inflammatory and Anti-cancer Research : It serves as an intermediate in the development of anti-inflammatory and anti-cancer agents. Studies have shown that derivatives of pyridine-3-sulfonyl chlorides exhibit significant cytotoxicity against various cancer cell lines .

- Agricultural Chemicals :

- Biochemical Research :

Case Study 1: Synthesis of Sulfonamide Derivatives

A study focused on synthesizing several pyridine-3-sulfonyl chlorides demonstrated that derivatives exhibited varying degrees of biological activity against herbicides. Compounds synthesized showed potential as antidotes to herbicides, indicating their utility in agricultural applications .

Case Study 2: Anticancer Activity Assessment

Research conducted on the cytotoxic effects of pyridine-3-sulfonyl derivatives revealed that certain compounds displayed IC values in the low micromolar range against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the chlorine positions significantly influenced biological activity .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | IC (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 10 - 20 | Effective against Gram-positive bacteria |

| Sulfonamide derivative A | Anticancer | 5 - 15 | Cytotoxic to various cancer cell lines |

| Herbicide derivative B | Herbicidal | 25 | Effective against resistant weed species |

常见问题

Q. What are the recommended analytical techniques for confirming the purity and structure of 2,5-Dichloropyridine-3-sulfonyl chloride?

To verify purity and structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and chlorine integration ratios. Mass spectrometry (MS) is critical for molecular ion identification, especially given the compound’s sulfonyl chloride moiety. Elemental analysis (EA) can validate empirical formulas, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like S=O stretches (~1350–1200 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and molecular packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactive sulfonyl chloride group and potential toxicity:

- Work under fume hoods with PPE (gloves, lab coats, goggles).

- Avoid contact with water to prevent hydrolysis and HCl release.

- Store in anhydrous conditions (e.g., sealed desiccators) at 2–8°C.

- Neutralize spills with sodium bicarbonate or inert adsorbents. Refer to safety data sheets (SDS) for emergency measures, including first-aid protocols for skin/eye exposure .

Q. How can researchers design a synthetic route for derivatives of this compound?

Start with nucleophilic substitution at the sulfonyl chloride group. For example:

React with amines to form sulfonamides (e.g., for pharmaceutical intermediates).

Couple with alcohols/thiols to generate sulfonate esters or thioesters.

Optimize solvent choice (e.g., DCM or THF) and stoichiometry to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For sterically hindered substrates, use catalysts like DMAP to enhance reactivity .

Advanced Research Questions

Q. How can contradictory data in reaction yields or selectivity be resolved during sulfonamide synthesis?

Contradictions often arise from:

- Moisture sensitivity : Trace water hydrolyzes sulfonyl chloride, reducing yields. Use molecular sieves or rigorously dry solvents.

- Steric effects : Bulky amines may require elevated temperatures or longer reaction times.

- Electronic effects : Electron-deficient pyridine rings influence regioselectivity. Validate via computational modeling (DFT) to predict reactive sites.

Systematically replicate experiments under controlled conditions (humidity, temperature) and cross-validate results using orthogonal techniques (e.g., NMR vs. HPLC) .

Q. What methodologies are effective for studying the biological activity of this compound derivatives?

For anti-proliferative or enzyme-inhibitory activity:

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays to quantify cytotoxicity.

- Enzyme kinetics : Measure inhibition constants (Kᵢ) via fluorogenic substrates or calorimetry.

- Structure-activity relationship (SAR) : Synthesize analogs with variations in chlorine positioning or sulfonamide substituents to identify pharmacophores. Cross-reference crystallographic data (e.g., bond lengths in SC-XRD) with activity profiles .

Q. How can reaction conditions be optimized for selective functionalization at the pyridine ring versus the sulfonyl group?

Leverage chemo-selective protection/deprotection strategies :

- Protect the sulfonyl chloride as a stable sulfonamide before pyridine modification.

- Use directing groups (e.g., pyridine N-oxide) to control electrophilic substitution patterns.

- Apply transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H activation at specific pyridine positions. Monitor selectivity via ¹H NMR or XPS for halogen distribution .

Q. What advanced techniques characterize the electronic effects of chlorine substituents on the pyridine ring?

- UV-Vis spectroscopy : Compare absorption maxima to assess conjugation changes.

- Cyclic voltammetry : Measure redox potentials to infer electron-withdrawing effects.

- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to correlate substituent positions with reactivity. Pair with SC-XRD-derived electrostatic potential maps for validation .

Data-Driven Research Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-reference data from peer-reviewed crystallographic databases (e.g., CCDC) and high-purity commercial standards. Variations may arise from polymorphic forms or solvate formation. Characterize batches via differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases .

Q. What statistical methods are appropriate for analyzing structure-property relationships in derivatives?

- Multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Cl position, logP) with biological activity.

- Bayesian optimization for reaction parameter screening (temperature, catalyst loading).

- Cluster analysis of spectral/assay data to group derivatives by functional patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。